N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide
CAS No.: 54306-34-2
Cat. No.: VC7696646
Molecular Formula: C15H15NO4S
Molecular Weight: 305.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54306-34-2 |
|---|---|
| Molecular Formula | C15H15NO4S |
| Molecular Weight | 305.35 |
| IUPAC Name | 2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) |
| Standard InChI Key | UHFBUNPUYSAROE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Structure
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 305.35 g/mol | |
| Solubility | Not fully characterized | |
| Melting Point | Data unavailable | - |
| Stability | Stable under standard conditions |
Spectral Characterization
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NMR: The -NMR spectrum (DMSO-, 300 MHz) shows characteristic peaks for the methoxy group ( 3.76 ppm), aromatic protons ( 6.6–8.1 ppm), and sulfonyl/amide functionalities .
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Mass Spectrometry: ESI-TOF analysis confirms the molecular ion peak at 305.35 .
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: Reaction of 2-chloroacetamide with benzenesulfonyl chloride in the presence of a base (e.g., NaHCO) to form the sulfonyl intermediate .
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Methoxyphenyl Substitution: Coupling the intermediate with 4-methoxyaniline under nucleophilic acyl substitution conditions .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Benzenesulfonyl chloride, NaHCO, HO, 25°C | 75% |
| 2 | 4-Methoxyaniline, DCM, RT, 12h | 82% |
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) .
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Purity: Confirmed via HPLC (>95%).
Industrial and Research Applications
Chemical Intermediate
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Used in the synthesis of heterocyclic compounds (e.g., pyrazolo[1,5-a]pyrimidines) with analgesic properties .
Material Science
Research Gaps and Future Directions
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